Nonafluoropentanoic anhydride CAS 308-28-1 properties
Nonafluoropentanoic anhydride CAS 308-28-1 properties
Part 1: Executive Summary
Nonafluoropentanoic anhydride (CAS 308-28-1), also known as perfluorovaleric anhydride, is a specialized fluorinated acylating agent critical to advanced organic synthesis, proteomics, and drug delivery systems. Unlike its shorter-chain homologs (e.g., trifluoroacetic anhydride, TFAA), this C5-perfluorinated reagent introduces a longer, highly hydrophobic, and lipophobic perfluoropentanoyl chain (
This structural distinction drives its two primary applications:
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Bio-Nanotechnology: It is currently used to engineer fluorinated lipid nanoparticles for gene transfection. The introduction of perfluorinated tails facilitates transmembrane transport and endosomal escape, a bottleneck in non-viral gene therapy.
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Analytical Chemistry (GC-MS): It serves as a derivatizing agent for amines and alcohols, enhancing volatility and electron-capture detection (ECD) sensitivity due to its high fluorine content.
Part 2: Physicochemical Profile
The unique utility of nonafluoropentanoic anhydride stems from its high density and extreme hydrophobicity.
| Property | Specification | Notes |
| CAS Number | 308-28-1 | |
| IUPAC Name | Nonafluoropentanoic anhydride | Synonyms: Perfluorovaleric anhydride |
| Formula | ||
| Molecular Weight | 510.08 g/mol | High MW aids in mass shift analysis. |
| Appearance | Clear, colorless liquid | Pungent, acrid odor. |
| Boiling Point | ~146°C | Significantly higher than TFAA (40°C), allowing higher reaction temperatures. |
| Solubility | Soluble in DCM, THF, Acetonitrile | Hydrolyzes rapidly in water/alcohols. |
| Reactivity | High Electrophilicity | Reacts violently with strong bases and nucleophiles. |
Part 3: Mechanistic Chemistry
The core mechanism of nonafluoropentanoic anhydride is Nucleophilic Acyl Substitution . The electron-withdrawing perfluoroalkyl chain (
Reaction Mechanism Visualization
The following diagram illustrates the acylation of a primary amine, a key step in synthesizing fluorinated lipids for gene delivery.
Caption: Mechanism of amine acylation. The amine attacks the electrophilic carbonyl, expelling nonafluoropentanoic acid as the leaving group.
Part 4: High-Value Application – Fluorinated Lipid Synthesis
Recent breakthroughs in gene therapy (2024-2025) have utilized CAS 308-28-1 to synthesize fluorinated dendrimers and lipids (e.g., modifying DSPE-PEG).
The Scientific Rationale
Standard lipids often struggle with endosomal escape —the process where a nanoparticle must exit the cell's digestion compartment to deliver its genetic payload.
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Fluorine Effect: Replacing standard acyl chains with perfluorinated chains (using CAS 308-28-1) creates a "fluorous phase" separation.
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Result: This induces membrane destabilization specifically within the acidic environment of the endosome, significantly increasing transfection efficiency (up to 90% in HEK293 cells) compared to commercial reagents like Lipofectamine.
Synthesis Protocol (Case Study: DSPE-PEG-F9)
Target: Modification of DSPE-PEG-NH2 with Nonafluoropentanoic Anhydride.
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Preparation: Dissolve DSPE-PEG-NH2 in anhydrous Methanol or DCM.
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Activation: Add Triethylamine (TEA) as a base catalyst (1.2 equivalents).
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Acylation: Add Nonafluoropentanoic anhydride (1.1 equivalents) dropwise at 0°C.
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Reaction: Stir at room temperature for 24–48 hours under inert atmosphere (
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Purification: Precipitate in cold diethyl ether to remove the nonafluoropentanoic acid byproduct.
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Validation: Confirm structure via
-NMR (characteristic peaks for and chains).
Part 5: Analytical Protocol – GC-MS Derivatization
For researchers in metabolomics or toxicology, this anhydride is used to derivatize polar compounds (amines, phenols) to make them volatile and thermally stable for Gas Chromatography.
Experimental Workflow
Caption: Step-by-step derivatization workflow for GC-MS analysis of polar analytes.
Critical Protocol Steps:
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Solvent Choice: The reaction must be anhydrous. Pyridine acts as both a solvent and an acid scavenger (neutralizing the nonafluoropentanoic acid byproduct).
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Byproduct Removal: Unlike TFAA, the byproduct (nonafluoropentanoic acid) has a higher boiling point. It is crucial to evaporate the reaction mixture to dryness under nitrogen before reconstituting in the final solvent to prevent column degradation.
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Detection: Use Negative Ion Chemical Ionization (NICI) if available. The high electronegativity of the perfluoropentyl group captures electrons efficiently, lowering detection limits by orders of magnitude compared to EI.
Part 6: Safety & Handling
Danger: Corrosive & Moisture Sensitive
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Hydrolysis: Reacts instantly with moisture to form Nonafluoropentanoic acid , which is highly corrosive and persistent.
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PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.
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Storage: Store under nitrogen or argon in a desiccator. Refrigeration (2-8°C) is recommended to maintain purity.
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Disposal: Do not pour down the drain. Hydrolyze carefully with dilute NaOH in an ice bath before disposing of as fluorinated chemical waste.
References
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ChemicalBook. (2025). Nonafluoropentanoic anhydride Properties and Specifications. Retrieved from
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National Institutes of Health (NIH). (2025). Nanozyme eye drops for retinal barrier penetration and vasculopathy repair. (Detailed synthesis of fluorinated lipids using perfluoroanhydrides). Retrieved from
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Sigma-Aldrich. (2025).[1] Pentafluoropropionic anhydride Safety Data Sheet (SDS). (Used for homologous series safety extrapolation). Retrieved from
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PubChem. (2025).[1][2] Perfluoropentanoic anhydride Compound Summary. Retrieved from
